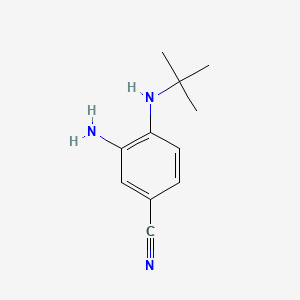

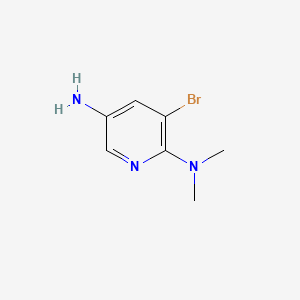

5-Amino-3-Brom-2-(N,N-Dimethylamino)pyridin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

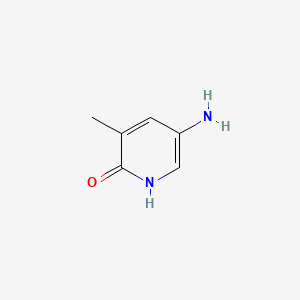

Pyridine derivatives are a common structural motif in natural products and have found applications in diverse fields, from functional materials (photovoltaics, ligands, dyes), to agrochemistry and medicinal chemistry . The pyridine core ranks second out of the most used heterocycles in medicinal compounds .

Synthesis Analysis

The synthesis of pyridine compounds can be challenging, particularly at the 2-position. In transition-metal-catalysed coupling chemistry, the use of 2-pyridyl derivatives as nucleophilic coupling partners has proved notoriously difficult in traditional cross-coupling reactions .

Molecular Structure Analysis

Pyridine (from the Greek pyr = fire and idine—which is used for aromatic bases) contains a single heteroaromatic ring, which comes from the replacement of a CH group in the benzene ring with the nitrogen atom .

Chemical Reactions Analysis

In the context of chemical reactions, 2- (Dimethylamino)pyridine in toluene at room temperature in the presence of 1.1 equivalent of methyl trifluoromethanesulfonate forms (2-pyridyl)-trimethylammonium trifluoromethanesulfonate salt .

Wirkmechanismus

Target of Action

The primary target of 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

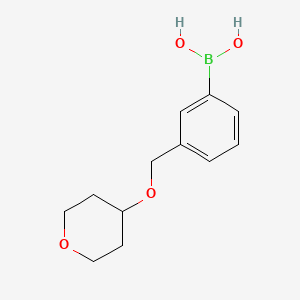

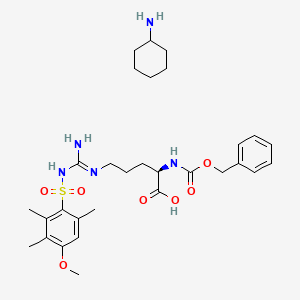

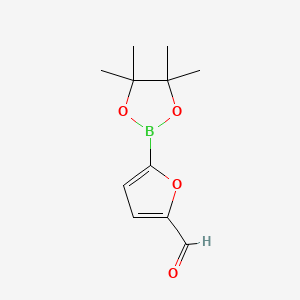

5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine interacts with its targets through a series of steps. The Suzuki–Miyaura coupling reaction involves two electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathway affected by 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine is the Suzuki–Miyaura cross-coupling reaction . The downstream effects of this pathway include the formation of new carbon–carbon bonds, which are crucial for the synthesis of complex organic compounds .

Result of Action

The result of the action of 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of complex organic compounds, which can have various applications in fields such as pharmaceuticals and materials science .

Vorteile Und Einschränkungen Für Laborexperimente

5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is that the compound is relatively easy to synthesize, and it can be purified using recrystallization and isolation. Another advantage is that the compound is relatively stable, and it is not easily degraded by light or heat. One of the main limitations is that the compound is not water soluble, and it must be dissolved in a suitable solvent before use.

Zukünftige Richtungen

There are a number of potential future directions for the use of 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine. One potential direction is to use the compound in drug discovery, as the compound has already been shown to have an effect on various proteins and enzymes. Another potential direction is to use the compound in biochemistry, as the compound has already been shown to have an effect on various metabolic enzymes. Finally, the compound could be used in chemical synthesis, as it has already been used to synthesize a variety of organic compounds.

Synthesemethoden

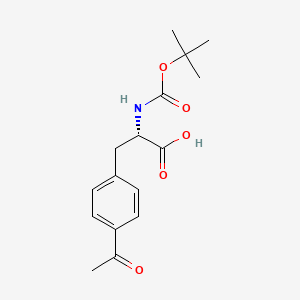

5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine can be synthesized using a variety of methods, including a condensation reaction between 2-bromopyridine and dimethylamine. This reaction is typically carried out in a solvent, such as methanol, and the resulting product is then purified by recrystallization and isolation. Other methods for synthesizing 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine include the use of a palladium-catalyzed reaction and the use of a Suzuki coupling reaction.

Wissenschaftliche Forschungsanwendungen

Supramolekulare Anordnung

Die Verbindung wurde beim Aufbau einer supramolekularen Anordnung mit 2,4-Dihydroxybenzoesäure (DHB) durch N + –H⋯O −, N–H⋯O und O–H⋯O-Wasserstoffbrückenbindungen verwendet . Die Struktur dieses Molekülsalzes wurde mittels Einkristall-Röntgenbeugung bestimmt .

Optische Studien

Der ABMP-DHB-Kristall weist eine bessere Transmission im Bereich des gesamten sichtbaren Fensters auf, und die untere Grenzfrequenz beträgt 358 nm . Diese Eigenschaft macht es nützlich für optische Studien.

Thermische Stabilität

Die Verbindung ist bis zu 210 °C thermisch stabil , was es für Anwendungen geeignet macht, die eine hohe thermische Stabilität erfordern.

Ladungstransferkristall

2-Amino-5-Brompyridinium-L-Tartrat, eine verwandte Verbindung, wurde zur Herstellung eines neuen organischen Ladungstransfer-(CT)-Komplexes verwendet . Dieser Komplex hat potenzielle Anwendungen in der Optoelektronik .

Nichtlineare optische Anwendungen

Die Verbindung wurde bei der Synthese von Kristallen mit nichtlinearen optischen Eigenschaften verwendet . Diese Kristalle haben potenzielle Anwendungen in der optischen Signalverarbeitung, Farbanzeigen, Frequenzumwandlung, Photonik, Laserfernerkundung, organischen Supraleitern, Molekularelektronik, elektrooptischer Amplitudenmodulation, optischer Datenspeicherung mit hoher Dichte, ultrakompakten Lasern, optischem Schalten, optischer parametrischer Erzeugung und Biophotonik .

Herstellung von Chelatcarben

Die Verbindung wird als Modellsubstrat bei der Herstellung von Chelatcarben über Cyclometallierung, H2-Verlust und reversible α-Eliminierung verwendet .

Synthese von polycyclischen Azaarenen

2-Amino-5-Brompyridin, eine verwandte Verbindung, wurde bei der Synthese von polycyclischen Azaarenen verwendet<a aria-label="4: 7. Synthese von polycyclischen Azaarenen" data-citationid

Safety and Hazards

Biochemische Analyse

Biochemical Properties

5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, influencing their activity and function. The nature of these interactions can vary, including enzyme inhibition or activation, and binding interactions with proteins and other biomolecules .

Cellular Effects

The effects of 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the expression of specific genes, thereby altering cellular responses and metabolic activities .

Molecular Mechanism

At the molecular level, 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it can cause changes in gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall impact on biochemical processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine can change over time. The compound’s stability and degradation are important factors to consider. Long-term studies have shown that it can have lasting effects on cellular function, both in vitro and in vivo. These temporal effects are essential for determining the compound’s suitability for various research applications .

Dosage Effects in Animal Models

The effects of 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Understanding the dosage thresholds is crucial for ensuring safe and effective use in research and potential therapeutic applications .

Metabolic Pathways

5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine is involved in several metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions are vital for understanding the compound’s role in cellular metabolism and its potential impact on overall metabolic processes .

Transport and Distribution

The transport and distribution of 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine within cells and tissues are critical for its function. The compound can interact with transporters and binding proteins, affecting its localization and accumulation. These factors are essential for determining the compound’s bioavailability and effectiveness in various applications .

Subcellular Localization

The subcellular localization of 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its localization can provide insights into its specific roles within the cell and its overall impact on cellular processes .

Eigenschaften

IUPAC Name |

3-bromo-2-N,2-N-dimethylpyridine-2,5-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrN3/c1-11(2)7-6(8)3-5(9)4-10-7/h3-4H,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWXRGEYMSGGYKS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=N1)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.